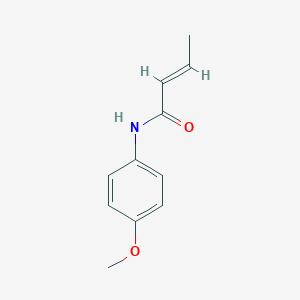

N-(4-methoxyphenyl)-2-butenamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23g/mol |

IUPAC Name |

(E)-N-(4-methoxyphenyl)but-2-enamide |

InChI |

InChI=1S/C11H13NO2/c1-3-4-11(13)12-9-5-7-10(14-2)8-6-9/h3-8H,1-2H3,(H,12,13)/b4-3+ |

InChI Key |

JEVUWRQKPBXHNP-ONEGZZNKSA-N |

SMILES |

CC=CC(=O)NC1=CC=C(C=C1)OC |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC=C(C=C1)OC |

Canonical SMILES |

CC=CC(=O)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of N-(4-methoxyphenyl)-2-butenamide, a valuable compound in organic synthesis and potential pharmaceutical development. This guide details the chemical principles, experimental procedures, and characterization of the target molecule.

Introduction

This compound, also known as N-(p-anisyl)crotonamide, is an unsaturated amide that holds potential as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its structure combines a methoxy-substituted aromatic ring with an α,β-unsaturated amide moiety, features that are present in various bioactive compounds. This guide outlines a standard and efficient laboratory-scale synthesis of this compound.

Reaction Scheme

The synthesis of this compound is typically achieved through the acylation of p-anisidine with crotonyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the nucleophilic amine group of p-anisidine on the electrophilic carbonyl carbon of crotonyl chloride. A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on standard acylation methods.

Materials:

-

p-Anisidine

-

Crotonyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Acyl Chloride: Dissolve crotonyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the crotonyl chloride solution dropwise to the stirred solution of p-anisidine and base over a period of 15-20 minutes. The reaction is exothermic, and a cooling bath (ice-water) can be used to maintain the temperature at room temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| p-Anisidine | C₇H₉NO | 123.15 | White to yellowish solid | 57-60 | 243 |

| Crotonyl chloride | C₄H₅ClO | 104.53 | Colorless to yellow liquid | - | 124-126 |

Table 2: Characterization Data for this compound

| Property | Data |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molar Mass ( g/mol ) | 191.23 |

| Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | Data not available in the searched literature. Expected to be a solid at room temperature. |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals: ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~7.0 (m, 1H, -CH=), ~5.9 (m, 1H, =CH-CO), ~3.8 (s, 3H, -OCH₃), ~1.9 (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: ~164 (C=O), ~156 (C-OCH₃), ~142 (-CH=), ~131 (Ar-C), ~122 (Ar-CH), ~121 (=CH-CO), ~114 (Ar-CH), ~55 (-OCH₃), ~18 (-CH₃) |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~3300 (N-H stretch), ~1660 (C=O stretch, amide I), ~1600 (C=C stretch), ~1540 (N-H bend, amide II), ~1240 (C-O stretch) |

| Mass Spectrum (m/z) | Expected molecular ion peak: [M]⁺ at 191.09 |

Note: The spectroscopic data presented are predicted values based on the structure and data from analogous compounds. Experimental verification is required for precise chemical shifts and peak assignments.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the purified and characterized final product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound via acylation of p-anisidine with crotonyl chloride is a straightforward and efficient method suitable for laboratory-scale preparation. The protocol provided, along with the expected characterization data, serves as a valuable resource for researchers in organic and medicinal chemistry. Further studies to fully characterize the compound and explore its potential applications are encouraged.

Physicochemical Properties of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological activities of N-(4-methoxyphenyl)-2-butenamide. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally related molecules to provide estimations and potential avenues for research. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for the synthesis of related compounds are provided as a reference for the potential synthesis of this compound. Furthermore, this guide explores the potential biological activities and signaling pathway interactions based on the known effects of analogous compounds, offering a roadmap for future investigation.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | N-(4-methoxyphenyl)butanamide (CAS 5421-40-9)[1] | (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide[1] |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₅NO₂ | C₁₂H₁₂N₂O₅ |

| Molecular Weight | 191.23 g/mol | 193.24 g/mol | 264.22 g/mol |

| Melting Point | Not available | Not available | 159–161 °C (decomposes)[1] |

| Boiling Point | Not available | 609.20 K (Calculated) | Not available |

| Water Solubility | Not available | log10WS = -2.63 (Calculated) | Not available |

| LogP (Octanol/Water) | Not available | 2.434 (Calculated) | Not available |

| pKa | Not available | Not available | Not available |

Note: The properties for N-(4-methoxyphenyl)butanamide are calculated values and should be considered as estimations for this compound.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not currently published. However, the synthesis would logically involve the formation of an amide bond between p-anisidine and 2-butenoic acid or an activated derivative thereof (e.g., 2-butenoyl chloride). The following protocols for the synthesis of structurally related amides can serve as a methodological basis.

General Amide Synthesis from an Acyl Chloride

This protocol is adapted from the synthesis of N-(4-methoxyphenyl)pivalamide and represents a common method for amide bond formation.

Experimental Workflow:

Caption: General workflow for amide synthesis.

Procedure:

-

Dissolve p-anisidine in a suitable anhydrous solvent such as chloroform or dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add 2-butenoyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a period of 2-5 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), water, and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Amide Synthesis using a Coupling Agent

This protocol is adapted from the synthesis of N-(4-methoxyphenyl)pentanamide and utilizes a carbodiimide coupling agent.

Procedure:

-

To a solution of 2-butenoic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add p-anisidine, a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and a catalyst like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC.

-

Dilute the reaction mixture with the solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the scientific literature detailing the biological activity or the signaling pathways modulated by this compound. However, the activities of structurally related compounds can provide insights into its potential therapeutic applications.

Figure 2: Potential Biological Relevance of this compound Based on Analogous Structures

Caption: Hypothetical biological activities of this compound.

A structurally related compound, N-(4-methoxyphenyl)acrylamide, has been reported to inhibit the enzyme acetylcholinesterase, which would lead to increased levels of the neurotransmitter acetylcholine.[2][3] This suggests that this compound could potentially modulate cholinergic signaling.

Furthermore, other N-aryl cinnamamide derivatives have been investigated as potent cytotoxic antitubulin agents.[4] These compounds interfere with microtubule dynamics, a mechanism that is a target for cancer chemotherapy. Given the structural similarity, this compound may warrant investigation for similar properties.

Additionally, some butanamide derivatives have been shown to act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key targets in inflammation. This suggests a potential anti-inflammatory role for this compound.

Conclusion and Future Directions

This compound is a compound for which there is a notable lack of direct experimental data. This guide has compiled information from structurally related molecules to provide a foundational understanding of its potential physicochemical properties, synthetic routes, and biological activities. Future research should focus on the definitive synthesis and characterization of this compound. Subsequent in-depth studies are warranted to experimentally determine its physicochemical properties and to explore its potential as a modulator of acetylcholinesterase, tubulin polymerization, or inflammatory pathways. Such investigations will be crucial in determining the potential of this compound in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. N-(4-methoxyphenyl)prop-2-enamide | TargetMol [targetmol.com]

- 4. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

Disclaimer: Publicly available scientific literature on the specific mechanism of action for N-(4-methoxyphenyl)-2-butenamide is limited. This guide, therefore, presents a hypothesized mechanism based on the known activity of structurally related compounds and outlines experimental protocols to validate this hypothesis. The primary putative target is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a well-established target for novel analgesic and anti-inflammatory agents.

Executive Summary

This compound is a small molecule with potential therapeutic applications. While direct evidence is scarce, patent literature suggests its role as a Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory conditions. This document provides a comprehensive overview of the hypothesized mechanism of action of this compound as a TRPA1 antagonist. It details the theoretical signaling pathways, provides robust experimental protocols for its validation, and presents a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals investigating novel modulators of TRPA1.

Hypothesized Mechanism of Action: TRPA1 Antagonism

TRPA1 is a polymodal cellular sensor activated by a wide array of exogenous and endogenous stimuli, including environmental irritants, inflammatory mediators, and oxidative stress byproducts.[1][2] The activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and subsequent transmission of nociceptive signals.

It is hypothesized that this compound acts as a competitive or non-competitive antagonist of the TRPA1 channel. By binding to the channel, it is presumed to prevent the conformational changes induced by agonists, thereby inhibiting ion influx and downstream signaling. This antagonistic action would effectively dampen the cellular response to noxious stimuli, leading to analgesic and anti-inflammatory effects.

Signaling Pathway

The proposed mechanism is illustrated in the following signaling pathway diagram. In the presence of an agonist, TRPA1 channels open, leading to cellular depolarization. This compound is hypothesized to block this step.

Caption: Hypothesized TRPA1 signaling pathway and antagonism by this compound.

Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro experiments are proposed. These protocols are designed to assess the antagonistic activity of this compound on the TRPA1 channel.

Calcium Imaging Assay

This assay provides a high-throughput method to measure changes in intracellular calcium concentration, a direct consequence of TRPA1 channel opening.

Objective: To determine the inhibitory effect of this compound on TRPA1 agonist-induced calcium influx in a cellular model.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 (hTRPA1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.

-

Compound Incubation: The dye solution is removed, and cells are washed with the buffer. Subsequently, cells are incubated with varying concentrations of this compound or vehicle control for 15-30 minutes.

-

Agonist Stimulation and Data Acquisition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. Baseline fluorescence is recorded, followed by the addition of a TRPA1 agonist (e.g., allyl isothiocyanate - AITC, cinnamaldehyde) at a concentration that elicits a submaximal response (EC80). Fluorescence intensity is monitored in real-time.

-

Data Analysis: The change in fluorescence intensity upon agonist stimulation is calculated. The inhibitory effect of this compound is determined by comparing the response in compound-treated wells to vehicle-treated wells. The IC50 value is calculated from the concentration-response curve.

Caption: Experimental workflow for the calcium imaging assay.

Electrophysiology - Patch-Clamp Assay

Patch-clamp electrophysiology offers a direct measure of ion channel activity with high temporal and voltage resolution.

Objective: To characterize the inhibitory effect of this compound on TRPA1 channel currents.

Methodology:

-

Cell Preparation: hTRPA1-HEK293 cells are grown on glass coverslips.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Pipette and Bath Solutions: The intracellular pipette solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.3 with CsOH. The extracellular bath solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

Recording Protocol: Cells are voltage-clamped at a holding potential of -60 mV. TRPA1 currents are elicited by applying a voltage ramp or step protocol and/or by application of a TRPA1 agonist.

-

Compound Application: After obtaining a stable baseline current, this compound is applied to the bath at various concentrations. The effect on both basal and agonist-evoked TRPA1 currents is recorded.

-

Data Analysis: The amplitude of the TRPA1 current is measured before and after compound application. A concentration-response curve is generated to determine the IC50 value. The mode of inhibition (e.g., competitive, non-competitive) can be investigated by assessing the effect of the compound on the agonist's concentration-response curve.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

| Parameter | Calcium Imaging Assay | Patch-Clamp Assay |

| Cell Line | hTRPA1-HEK293 | hTRPA1-HEK293 |

| Agonist (Concentration) | AITC (EC80) | AITC (EC50) |

| IC50 (µM) | [Insert Value] | [Insert Value] |

| Maximal Inhibition (%) | [Insert Value] | [Insert Value] |

| Hill Slope | [Insert Value] | [Insert Value] |

| Mode of Inhibition | N/A | [e.g., Competitive, Non-competitive] |

Conclusion and Future Directions

The presented technical guide outlines a hypothesized mechanism of action for this compound as a TRPA1 antagonist. The provided experimental protocols offer a robust framework for validating this hypothesis and quantifying the compound's potency and efficacy. Successful validation of TRPA1 antagonism would position this compound as a promising candidate for further preclinical development as an analgesic or anti-inflammatory agent.

Future studies should focus on:

-

Investigating the selectivity of this compound against other TRP channels (e.g., TRPV1, TRPM8).

-

Elucidating the specific binding site on the TRPA1 channel through mutagenesis studies and computational modeling.

-

Evaluating the compound's efficacy in in vivo models of pain and inflammation.

By systematically addressing these research questions, a comprehensive understanding of the therapeutic potential of this compound can be achieved.

References

In-depth Technical Guide: Biological Activity of N-(4-methoxyphenyl)-2-butenamide

Disclaimer: Following a comprehensive literature search, no direct studies detailing the biological activity, quantitative data, or specific experimental protocols for the compound N-(4-methoxyphenyl)-2-butenamide were found. The information presented in this guide is based on studies of structurally similar compounds containing the N-(4-methoxyphenyl) moiety or related amide structures. This guide aims to provide insights into the potential biological activities of the target compound by examining its structural relatives. All data and protocols are derived from these related molecules and should be interpreted with caution as they do not directly represent the activity of this compound.

Introduction

This compound belongs to the class of aromatic amides, characterized by a methoxy-substituted phenyl ring linked to a butenamide group. While this specific molecule has not been extensively studied, its structural motifs are present in various biologically active compounds. Research on related molecules suggests potential for activities such as antitumor, anthelmintic, and antimicrobial effects. This technical guide will explore these potential activities by summarizing data from analogous compounds.

Potential Biological Activities

Based on the biological evaluation of structurally related compounds, this compound may exhibit the following activities:

Antitumor and Antitubulin Activity

Derivatives of N-(4-methoxyphenyl)amine have been investigated for their potential as anticancer agents. These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

One study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines revealed that these compounds act as a novel class of tubulin polymerization inhibitors that target the colchicine binding site[1]. These derivatives displayed significant anti-proliferative activity against several human tumor cell lines[1]. Another related compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, was identified as a potent antitubulin agent that inhibits the growth of cancer cells in the nanomolar range[2]. This compound was found to be a water-soluble, colchicine site binding, microtubule depolymerizing agent[2].

Anthelmintic Activity

A structurally similar compound, N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, has demonstrated activity against the nematode Toxocara canis[3]. This compound affected the viability of the parasites in a time- and concentration-dependent manner, with the advantage of having lower cytotoxicity to human and animal cell lines compared to albendazole[3]. The proposed mechanism of action, similar to other benzimidazoles, involves binding to tubulins of the worms, which prevents their incorporation into microtubules and ultimately leads to parasite death[3].

Antimicrobial Activity

While no direct studies on the antimicrobial properties of this compound were found, compounds containing the methoxyphenyl group have been noted for their antimicrobial effects. For example, various methoxyphenol compounds have shown activity against foodborne pathogens and food spoilage bacteria[4][5][6]. Additionally, synthetic derivatives of (2-butyl-5-amino-3-benzofuranyl) 4-methoxy phenyl methanone have been tested for their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[7].

Quantitative Data from Structurally Similar Compounds

The following tables summarize quantitative data from studies on compounds structurally related to this compound.

Table 1: Cytotoxic and Tubulin Polymerization Inhibitory Activities of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives [1]

| Compound | Cell Line | GI₅₀ (μM) | Tubulin Assembly IC₅₀ (μM) |

| 6a | A549, KB, KB(VIN), DU145 | 0.19 - 0.41 | 1.4 - 1.7 |

| 7g | A549, KB, KB(VIN), DU145 | 0.19 - 0.41 | 1.4 - 1.7 |

| 8c | A549, KB, KB(VIN), DU145 | 0.19 - 0.41 | 1.4 - 1.7 |

Table 2: Antiproliferative Activity of (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride [2]

| Compound | Cancer Cell Growth Inhibition GI₅₀ |

| (R,S)-1 | Nanomolar range |

Experimental Protocols for Key Experiments on Related Compounds

The following are detailed methodologies for key experiments performed on structurally similar compounds.

Tubulin Polymerization Assay[1]

-

Preparation: Tubulin was purified from bovine brains.

-

Assay Mixture: The reaction mixture contained 0.1 M PIPES buffer (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, and 1.0 mM GTP.

-

Initiation: The mixture was incubated with various concentrations of the test compound for 15 minutes at 37°C.

-

Measurement: The polymerization of tubulin was initiated by the addition of GTP. The increase in absorbance was monitored at 340 nm in a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Analysis: The IC₅₀ value was calculated as the concentration of the compound that inhibited tubulin polymerization by 50%.

Larval Motility Assay for Anthelmintic Activity[3]

-

Parasite Preparation: Toxocara canis larvae were collected and maintained in RPMI-1640 medium.

-

Treatment: Larvae were incubated with different concentrations of the test compound or control (albendazole) for various time points.

-

Viability Assessment: Larval viability was determined by microscopic observation of motility. Larvae that were immobile were considered non-viable.

-

Data Analysis: The percentage of non-viable larvae was calculated for each concentration and time point.

Potential Signaling Pathways and Experimental Workflows

Given the antitubulin activity of related compounds, a likely mechanism of action for this compound, if it possesses anticancer properties, would involve the disruption of microtubule dynamics.

Proposed Anticancer Mechanism of Action

The diagram below illustrates the potential mechanism of action for a compound that inhibits tubulin polymerization.

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

Experimental Workflow for Screening Antitubulin Agents

The following diagram outlines a typical workflow for identifying and characterizing new antitubulin agents.

Caption: Workflow for the discovery and characterization of antitubulin compounds.

Conclusion

While there is no direct evidence on the biological activity of this compound, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antitumor, anthelmintic, or antimicrobial agent. The most promising avenue for future research appears to be in the area of cancer therapeutics, specifically targeting tubulin polymerization. Experimental validation is necessary to determine the actual biological profile of this compound. Researchers are encouraged to use the provided methodologies from related studies as a starting point for their investigations.

References

- 1. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

N-(4-methoxyphenyl)-2-butenamide: A Technical Whitepaper on Synthesis and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methoxyphenyl)-2-butenamide is a small molecule that, despite its straightforward structure, is not extensively documented in scientific literature. This technical guide provides a comprehensive overview of its feasible synthesis, based on established organic chemistry principles, and explores its potential biological activities by drawing parallels with structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules. All quantitative data for reactants is presented in tabular format, and key processes are visualized using Graphviz diagrams.

Introduction

The amide functional group is a cornerstone of medicinal chemistry, present in a vast number of pharmaceutical agents. The synthesis of novel amides continues to be a critical area of research for the discovery of new therapeutic agents. This compound combines a crotonamide moiety with a 4-methoxyphenyl group. The crotonamide scaffold is found in various natural products and synthetic compounds with reported biological activities, including cytotoxic and anti-inflammatory effects. The 4-methoxyphenyl group is a common feature in many pharmacologically active molecules, often influencing their metabolic stability and receptor binding properties. This whitepaper outlines a practical synthetic approach to this compound and discusses its potential biological relevance based on the activities of related chemical structures.

Proposed Synthesis of this compound

The synthesis of this compound can be readily achieved through the formation of an amide bond between crotonic acid and 4-methoxyaniline (p-anisidine). A common and efficient method for this transformation involves the use of a coupling agent to activate the carboxylic acid.

Reactants

The key reactants for the proposed synthesis are detailed in the table below.

| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Crotonic Acid | C₄H₆O₂ | 86.09 | 185 | 71.6 |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | 243 | 57 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 340-350 | 34-35 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | -96.7 |

Experimental Protocol: Amide Coupling Using DCC

This protocol describes a standard procedure for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Reaction Setup: In a round-bottom flask, dissolve crotonic acid (1 equivalent) and 4-methoxyaniline (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Coupling Agent: While stirring, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

-

Extraction: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

In Silico Modeling of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the compound N-(4-methoxyphenyl)-2-butenamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational assessment of novel small molecules. This document outlines detailed methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents illustrative data in structured tables and diagrams.

Introduction

This compound is a small organic molecule with potential for biological activity, owing to its amide linkage and substituted aromatic ring, features common in many pharmacologically active compounds. In silico modeling offers a powerful, cost-effective, and time-efficient approach to evaluate its potential as a drug candidate by predicting its physicochemical properties, interactions with biological targets, and pharmacokinetic profile. This guide details a systematic computational workflow to characterize this compound.

Molecular Properties and Structure Preparation

The initial step in any in silico analysis is the preparation of the ligand structure. The 3D structure of this compound would be constructed using molecular modeling software and subsequently optimized using quantum chemical calculations, such as Density Functional Theory (DFT), to obtain a low-energy conformation.

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| LogP | 1.85 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Molar Refractivity | 54.3 cm³ |

| Polar Surface Area | 38.3 Ų |

Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, a relevant hypothetical target could be a kinase or a receptor involved in a disease pathway of interest.

Experimental Protocol

-

Target Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.

-

Grid Generation: A docking grid is defined around the active site of the target protein.

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to predict the binding poses of the ligand within the protein's active site.[1]

-

Analysis of Results: The resulting poses are ranked based on their docking scores, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are analyzed.

Table 2: Illustrative Molecular Docking Results

| Parameter | Value |

| Target Protein | Hypothetical Kinase (PDB ID: XXXX) |

| Docking Score | -8.5 kcal/mol |

| Interacting Residues | LEU23, VAL31, ALA50, LYS65, ASP144 |

| Hydrogen Bonds | LYS65 (backbone O), ASP144 (side chain O) |

| Hydrophobic Interactions | LEU23, VAL31, ALA50 |

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.

Experimental Protocol

-

System Preparation: The best-ranked docked pose of the this compound-protein complex is placed in a simulation box filled with a chosen water model. Counter-ions are added to neutralize the system.

-

Minimization: The system's energy is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.

-

Production Run: A long-duration MD simulation is performed to generate trajectories of atomic motion.

-

Trajectory Analysis: The trajectories are analyzed to assess the stability of the complex (RMSD), flexibility of residues (RMSF), and to identify persistent interactions.[2]

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Results

| Parameter | Value |

| Software | GROMACS |

| Force Field | AMBER99SB-ILDN |

| Simulation Time | 100 ns |

| Average RMSD (Ligand) | 1.2 Å |

| Key Stable Interactions | Hydrogen bond with LYS65, Hydrophobic contact with LEU23 |

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound by assessing its pharmacokinetic and toxicity properties.[3][4]

Experimental Protocol

-

Input: The 2D structure or SMILES string of this compound is submitted to a web-based ADMET prediction server (e.g., SwissADME, pkCSM).[3]

-

Property Calculation: The server calculates various physicochemical, pharmacokinetic, and toxicological properties based on established models and algorithms.

-

Data Analysis: The predicted ADMET properties are analyzed to identify potential liabilities of the compound.

Table 4: Illustrative ADMET Prediction for this compound

| Property | Category | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption | 92% | High |

| Caco-2 Permeability | 0.95 | High | |

| Distribution | BBB Permeability | -0.5 (logBB) | Low |

| Plasma Protein Binding | 85% | Moderate | |

| Metabolism | CYP2D6 Inhibitor | No | Favorable |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |

| Excretion | Total Clearance | 0.6 L/h/kg | Moderate |

| Toxicity | AMES Toxicity | Non-mutagenic | Favorable |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Conclusion

This technical guide has outlined a standard in silico workflow for the characterization of this compound. The presented hypothetical results from molecular docking, molecular dynamics simulations, and ADMET prediction suggest that this compound possesses drug-like properties and could potentially interact with a biological target. While these computational predictions are valuable for prioritizing compounds in the early stages of drug discovery, they must be validated through experimental studies. The methodologies and data presentation formats provided herein serve as a template for conducting and reporting similar in silico investigations.

References

- 1. scivisionpub.com [scivisionpub.com]

- 2. Virtual screening, molecular docking, molecular dynamics and quantum chemical studies on (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate: a novel inhibitor of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Structural Analysis of N-(4-methoxyphenyl)-2-butenamide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of N-(4-methoxyphenyl)-2-butenamide and its analogs. Due to the limited availability of direct structural studies on this compound, this document leverages data from closely related N-(4-methoxyphenyl) amides and sulfonamides to present a thorough methodology for synthesis, characterization, and structural elucidation. The principles and experimental protocols outlined herein are directly applicable to the target compound.

Chemical Structure

The fundamental structure of this compound is presented below. Its characterization involves a combination of spectroscopic and crystallographic techniques to confirm its connectivity, stereochemistry, and three-dimensional arrangement.

Caption: Chemical structure of this compound.

Synthesis and Structural Elucidation Workflow

The synthesis and structural analysis of N-(4-methoxyphenyl) amides typically follow a standardized workflow, beginning with synthesis and purification, followed by a suite of analytical techniques to confirm the structure and purity.

Caption: General workflow for synthesis and structural analysis.

Experimental Protocols

General Synthesis of N-(4-methoxyphenyl) Amides

A representative synthesis for a related compound, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, involves the reaction of the corresponding sulfonyl chloride with p-anisidine.[1] This method can be adapted for the synthesis of this compound by substituting the sulfonyl chloride with 2-butenoyl chloride.

Procedure:

-

Dissolve p-anisidine (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane.

-

Add a base, for example, pyridine or triethylamine (1.1 equivalents), to the solution.

-

Cool the mixture in an ice bath.

-

Add 2-butenoyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Procedure:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz).

-

Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquire the mass spectrum and analyze the molecular ion peak ([M]+ or [M+H]+) to confirm the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Place the sample in the IR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for functional groups such as N-H, C=O, C=C, and C-O.

Single Crystal X-ray Diffraction

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsion angles.

Procedure:

-

Grow single crystals of the compound, for instance, by slow evaporation of a solvent or by solvent diffusion.[1][2]

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software to obtain the final atomic coordinates and geometric parameters.

Spectroscopic and Crystallographic Data

The following tables summarize typical spectroscopic and crystallographic data for N-(4-methoxyphenyl) amide and sulfonamide analogs. These values provide a reference for the expected data for this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-(4-methoxyphenyl) Amide Analogs

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide N-H | ~9.92 | - |

| Aromatic C-H | 6.90-7.73 | 114.38-150.11 |

| Methoxy O-CH₃ | ~3.81 | ~55.62 |

| Amide C=O | - | ~161.86 |

| Aromatic C-O | - | ~156.52 |

| Aromatic C-N | - | ~131.16 |

Data derived from N-(4-methoxyphenyl)picolinamide.[3]

Table 2: Key Bond Lengths from X-ray Crystallography of N-(4-methoxyphenyl) Amide/Sulfonamide Analogs

| Bond | Bond Length (Å) | Compound |

| C=O (amide) | 1.233 (4) | N-(4-methoxyphenyl)picolinamide[3] |

| C-N (amide) | 1.441 (6) (avg) | N-(4-methoxyphenyl)-sulfonamides[1] |

| C-O (methoxy) | - | - |

| S-N (sulfonamide) | 1.633 (9) (avg) | N-(4-methoxyphenyl)-sulfonamides[1] |

| S-C (sulfonamide) | 1.766 (9) (avg) | N-(4-methoxyphenyl)-sulfonamides[1] |

Table 3: Key Bond and Torsion Angles from X-ray Crystallography of N-(4-methoxyphenyl) Amide/Sulfonamide Analogs

| Angle | Value (°) | Compound |

| O-S-O (sulfonamide) | 118.98 (6) - 120.66 (5) | N-(4-methoxyphenyl)-nitrobenzenesulfonamides[1] |

| C-S-N (sulfonamide) | < 107.4 (13) | N-(4-methoxyphenyl)-nitrobenzenesulfonamides[1] |

| C-S-N-C (torsion) | -58.6 (3) to +66.56 (3) | N-(4-methoxyphenyl)-nitrobenzenesulfonamides[1] |

| C-O-C-C (methoxy torsion) | 2.7 (2) | N-(4-methoxyphenyl)pivalamide[4] |

| Amide plane to aromatic ring | 33.9 (1) | N-(4-methoxyphenyl)pivalamide[4] |

Conclusion

References

Spectroscopic and Synthetic Profile of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for N-(4-methoxyphenyl)-2-butenamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of this compound and the subsequent spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -NH) |

| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OCH₃) |

| ~7.00 | m | 1H | =CH-CO |

| ~6.00 | dq, J ≈ 15.0, 1.5 Hz | 1H | CH₃-CH= |

| ~3.80 | s | 3H | -OCH₃ |

| ~1.90 | d, J ≈ 7.0 Hz | 3H | =CH-CH₃ |

| ~7.50 | br s | 1H | -NH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Amide) |

| ~156.0 | Ar-C (para to -NH) |

| ~140.0 | =CH-CO |

| ~131.0 | Ar-C (ipso, attached to -NH) |

| ~125.0 | CH₃-CH= |

| ~122.0 | Ar-CH (ortho to -NH) |

| ~114.0 | Ar-CH (ortho to -OCH₃) |

| ~55.5 | -OCH₃ |

| ~18.0 | =CH-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1610 | Medium | C=C Stretch (Alkene) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1510 | Strong | Aromatic C=C Stretch |

| ~1240 | Strong | Asymmetric C-O-C Stretch |

| ~1030 | Medium | Symmetric C-O-C Stretch |

| ~970 | Medium | =C-H Bend (trans-alkene) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺ (Molecular Ion) |

| 123 | Medium | [M - C₄H₄O]⁺ |

| 108 | High | [M - C₅H₅O₂]⁺ |

| 69 | High | [C₄H₅O]⁺ |

Note: Fragmentation patterns in mass spectrometry can be complex and may vary depending on the ionization method used.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard procedure for the synthesis of this compound via the acylation of 4-methoxyaniline with 2-butenoyl chloride.[1][2][3]

Materials:

-

4-methoxyaniline

-

2-butenoyl chloride (Crotonyl chloride)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirring solution in an ice bath to 0 °C.

-

Slowly add a solution of 2-butenoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution via a dropping funnel over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

The purified sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

Data is processed to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Characteristic absorption bands are identified and assigned to specific functional groups.[4][5][6]

Mass Spectrometry (MS):

-

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7][8]

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

-

The fragmentation pattern provides valuable information about the structure of the molecule. A common fragmentation for amides is the cleavage of the amide bond.[7][8]

References

- 1. Amide Synthesis [fishersci.it]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

Potential Therapeutic Targets of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines the potential therapeutic targets of N-(4-methoxyphenyl)-2-butenamide based on the known biological activities of structurally similar compounds. As of the date of this document, this compound is not a well-characterized compound in publicly available scientific literature. Therefore, the targets and mechanisms described herein are hypothetical and require experimental validation.

Introduction

This compound is a small molecule with a chemical structure that suggests potential interactions with various biological targets. The presence of the N-(4-methoxyphenyl) group and a butenamide core is found in several classes of compounds with demonstrated therapeutic activities. This guide explores two primary, hypothesized therapeutic avenues for this compound: anticancer activity through tubulin polymerization inhibition and anti-inflammatory effects via the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

Hypothesized Therapeutic Target 1: Tubulin (Anticancer)

Several compounds containing the N-(4-methoxyphenyl) moiety have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells. One such example is (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, which has demonstrated potent cytotoxic and antitubulin effects[1].

Quantitative Data for Structurally Related Antitubulin Agents

The following table summarizes the in vitro activity of a structurally related compound with antitubulin properties.

| Compound | Cell Line | Assay | IC50/GI50/EC50 (µM) | Reference |

| (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | MDA-MB-435 | Inhibition of Proliferation | Not Specified (nM range) | [1] |

| (S)-enantiomer of above | Panel of 60 tumor cell lines | Cytotoxicity | 10- to 88-fold more potent than (R)-isomer | [1] |

| (R,S)-1•HCl | MDA-MB-435 | Inhibition of Proliferation | Not Specified | |

| (S)-1•HCl | MDA-MB-435 | Inhibition of Proliferation | Not Specified | |

| (R)-1•HCl | MDA-MB-435 | Inhibition of Proliferation | Not Specified | |

| (R,S)-1•HCl | A-10 | Microtubule Depolymerization | Not Specified | |

| (S)-1•HCl | A-10 | Microtubule Depolymerization | Not Specified | |

| (R)-1•HCl | A-10 | Microtubule Depolymerization | Not Specified |

Signaling Pathway: Microtubule Dynamics

Caption: Hypothesized mechanism of this compound in disrupting microtubule dynamics.

Experimental Protocols

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (solvent vehicle)

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution in ice-cold polymerization buffer.

-

Add GTP and glycerol to the tubulin solution.

-

Aliquot the tubulin solution into pre-chilled microplate wells.

-

Add the test compound, positive control, or negative control to the respective wells.

-

Incubate the plate on ice for a short period to allow for compound binding.

-

Transfer the plate to the microplate reader pre-warmed to 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Calculate the percentage inhibition of polymerization by comparing the rate of polymerization in the presence of the test compound to the negative control.

This assay visualizes the effect of a compound on the microtubule network within cultured cells.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

Test compound

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate the cells with the primary anti-α-tubulin antibody.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorophore-conjugated secondary antibody.

-

Wash to remove unbound secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope and compare the morphology of treated cells to untreated controls. Disruption of the microtubule network is indicative of antitubulin activity.

Hypothesized Therapeutic Target 2: COX and 5-LOX (Anti-inflammatory)

The butanamide and butenamide moieties are present in compounds known to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins and leukotrienes. A notable example is the butanamide derivative S 19812, which is a dual inhibitor of both pathways[2].

Quantitative Data for a Structurally Related COX/LOX Inhibitor

The following table summarizes the in vitro and ex vivo activity of a structurally related compound with dual COX/LOX inhibitory properties.

| Compound | Assay System | Target | IC50/ED50 | Reference |

| S 19812 (N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide) | Rat Polymorphonuclear Neutrophils (in vitro) | PGE2 (COX activity) | 0.10 µmol/l (IC50) | [2] |

| S 19812 | Rat Polymorphonuclear Neutrophils (in vitro) | LTB4 (5-LOX activity) | 0.07 µmol/l (IC50) | [2] |

| S 19812 | Mice Blood (ex vivo) | PGE2 (COX activity) | 13.1 mg/kg (ED50) | [2] |

| S 19812 | Mice Blood (ex vivo) | LTB4 (5-LOX activity) | 20.8 mg/kg (ED50) | [2] |

Signaling Pathway: Arachidonic Acid Cascade

Caption: Hypothesized dual inhibition of COX and 5-LOX pathways by this compound.

Experimental Protocols

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound

-

Positive control (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)

-

Detection system (e.g., colorimetric, fluorometric, or EIA-based to measure prostaglandin E2 production)

Procedure:

-

Prepare the reaction buffer containing the heme cofactor.

-

Add the COX-1 or COX-2 enzyme to the buffer.

-

Add the test compound or controls to the enzyme solution and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Stop the reaction.

-

Quantify the amount of prostaglandin E2 produced using the chosen detection method.

-

Calculate the percentage inhibition and determine the IC50 value.

This assay measures the inhibition of 5-LOX, which catalyzes the conversion of arachidonic acid to leukotrienes.

Materials:

-

Purified 5-LOX enzyme

-

Arachidonic acid

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 6.3)

-

Test compound

-

Positive control (e.g., zileuton)

-

Spectrophotometer

Procedure:

-

Prepare the assay mixture containing the reaction buffer and arachidonic acid.

-

Add the test compound or controls to the assay mixture.

-

Initiate the reaction by adding the 5-LOX enzyme.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, a product of the 5-LOX reaction.

-

Calculate the initial reaction velocity.

-

Determine the percentage inhibition and IC50 value.

General Experimental Workflow for Target Validation

Caption: A generalized workflow for the validation of therapeutic targets for a novel compound.

Conclusion

Based on the analysis of structurally related compounds, this compound presents as a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The hypothesized inhibition of tubulin polymerization and the dual inhibition of COX and 5-LOX pathways are compelling starting points for a comprehensive preclinical evaluation. The experimental protocols and data presented in this guide provide a framework for the systematic investigation of these potential therapeutic targets. Rigorous experimental validation is crucial to confirm these hypotheses and to elucidate the precise mechanism of action of this compound.

References

An In-depth Technical Guide on N-(4-methoxyphenyl)-2-butenamide Derivatives and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological significance of N-(4-methoxyphenyl)-2-butenamide derivatives. These compounds have garnered interest in medicinal chemistry due to their potential as anticancer agents, particularly as inhibitors of histone deacetylases (HDACs). This document details synthetic methodologies, quantitative biological data, and the underlying molecular pathways associated with their activity.

Introduction

This compound derivatives are a class of organic compounds characterized by a central 2-butenamide (crotonamide) core structure bonded to a 4-methoxyphenyl group. The exploration of this chemical scaffold has been driven by the diverse biological activities exhibited by related N-aryl amide compounds. Of particular note is their potential to inhibit histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer therapeutics.[1][2]

This guide will focus on the synthesis of a representative compound, N-(4-methoxyphenyl)crotonamide, and discuss the broader implications of this class of molecules in cancer therapy, supported by experimental data and pathway analysis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several standard amide bond formation reactions. A common and effective method involves the acylation of 4-methoxyaniline (p-anisidine) with a suitable 2-butenoyl derivative, such as crotonyl chloride or crotonic acid activated with a coupling agent.

General Synthesis Workflow

The synthesis of N-(4-methoxyphenyl)crotonamide from 4-methoxyaniline and crotonyl chloride serves as a representative example. The workflow involves the nucleophilic attack of the amine group of 4-methoxyaniline on the electrophilic carbonyl carbon of crotonyl chloride.

References

Methodological & Application

Application Notes and Protocols for N-(4-methoxyphenyl)-based Compounds in Cell Culture

I. Introduction

N-(4-methoxyphenyl)-based amides represent a class of synthetic compounds with potential therapeutic applications, particularly in oncology. Analogs of this structure have been shown to exhibit potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. The representative compound, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), a resveratrol analog, has been demonstrated to induce G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells.[1] The proposed mechanism of action involves the activation of the ATM/ATR signaling pathway.[1] These compounds are of interest to researchers in drug discovery and development for their potential as novel anti-cancer agents.

II. Quantitative Data Summary

The following tables summarize the reported quantitative data for the effects of N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) on HeLa cells.

Table 1: Cytotoxicity of MPDB on HeLa Cells

| Compound | Cell Line | Assay | IC50 Value | Incubation Time |

| MPDB | HeLa | MTT Assay | Not explicitly stated, but significant anti-proliferative effects observed at concentrations around 20-40 µM. | 24, 48, 72 hours |

Table 2: Effect of MPDB on Cell Cycle Distribution in HeLa Cells

| Treatment | Concentration | Incubation Time | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | - | 24 hours | Data not available | Data not available | Data not available |

| MPDB | 20 µM | 24 hours | Data not available | Data not available | Significant Increase |

| MPDB | 40 µM | 24 hours | Data not available | Data not available | Significant Increase |

Table 3: Effect of MPDB on Apoptosis in HeLa Cells

| Treatment | Concentration | Incubation Time | Apoptosis Detection Method | Key Observations |

| MPDB | 20 µM | 20 hours | Caspase Activation, Cytochrome c release, Fas/Fas-L expression | Activation of caspases, increased cytosolic cytochrome c, increased Fas and Fas-L protein expression.[1] |

| MPDB | 40 µM | 20 hours | Caspase Activation, Cytochrome c release, Fas/Fas-L expression | Activation of caspases, increased cytosolic cytochrome c, increased Fas and Fas-L protein expression.[1] |

III. Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of N-(4-methoxyphenyl)-2-butenamide on a selected cancer cell line.

Materials:

-

This compound (or analog like MPDB)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cancer cell line (e.g., HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM). The final DMSO concentration should be less than 0.1%.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

This compound

-

Cancer cell line

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time (e.g., 20 hours).[1]

-

Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube. Also, collect the supernatant to include any floating apoptotic cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-

Cancer cell line

-

6-well cell culture plates

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for detecting changes in the expression of key proteins involved in the signaling pathway affected by this compound.

Materials:

-

This compound

-

Cancer cell line

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATM, anti-ATR, anti-caspase-3, anti-Bcl-xl, anti-Fas, anti-Fas-L, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the compound, wash with cold PBS, and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

IV. Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of MPDB inducing G2/M arrest and apoptosis.

Caption: General experimental workflows for in vitro characterization.

References

Application Notes and Protocols for N-(4-methoxyphenyl)-2-butenamide in Animal Models

A comprehensive review of available scientific literature reveals a significant lack of published data regarding the dosage, administration, and specific signaling pathways of N-(4-methoxyphenyl)-2-butenamide in animal models.

Despite extensive searches for preclinical in vivo studies, detailed experimental protocols, and elucidated mechanisms of action for this compound, no specific information was found. The current body of scientific literature does not appear to contain studies detailing its administration routes, effective dosages, or toxicity profiles in any animal models.

Research into related chemical structures, such as other crotonamide and butenamide derivatives, has primarily focused on their synthesis and potential antimicrobial or antifungal properties. However, this information is not directly translatable to the specific pharmacological or physiological effects of this compound in a preclinical setting.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, for this compound at this time.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the absence of foundational data, researchers interested in the in vivo effects of this compound would need to conduct initial exploratory studies. A general workflow for such an investigation is outlined below.

Proposed Initial Research Workflow

The following diagram illustrates a logical progression for initiating preclinical research on a novel compound like this compound.

Caption: Proposed workflow for preclinical evaluation of a novel compound.

This generalized protocol would involve:

-